3,4-Dichloroisothiazole-5-carbaldehyde
Overview
Description
3,4-Dichloroisothiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C4HCl2NOS and its molecular weight is 182.02. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
3,4-Dichloroisothiazole-5-carbaldehyde serves as a precursor in the synthesis of derivatives of thieno[2,3-d]thiazole, 4H-pyrrolo-[2,3-d]thiazole, 2H-pyrazolo[3,4-d]thiazole, and isoxazolo[3,4-d]thiazole. These compounds have been synthesized from thiazolidine-2,4-dione, indicating the versatility of this compound in heterocyclic chemistry (Athmani, Farhat, & Iddon, 1992).
Fluorophores with Viscosity Dependent and Aggregation Induced Emissions
This chemical has also been used in the synthesis of push–pull chromophoric extended styryls exhibiting aggregation-induced emission with enhanced fluorescence intensity. Such compounds are significant for fluorescence molecular rotors for viscosity sensing, demonstrating the chemical's role in creating sensitive materials for photophysical studies (Telore, Satam, & Sekar, 2015).
Improved Synthetic Methods
An improved synthesis method involving this compound with secondary amines highlights its utility in organic synthesis, offering more convenient and higher yield methodologies (Debski, Hanefeld, & Schlitzer, 1997).
Antimicrobial Agents
Additionally, this compound derivatives have been explored for their potential as antimicrobial agents. The design, synthesis, and characterization of new pyrazole analogues starting from this compound have shown promise in anticonvulsant and analgesic studies, indicating its importance in medicinal chemistry (Viveka et al., 2015).
Safety and Hazards
Future Directions
The future directions for 3,4-Dichloroisothiazole-5-carbaldehyde involve its use in the synthesis of novel strobilurin analogs . These analogs have shown good fungicidal activity against one or multiple plant pathogens in vitro and in vivo . Further field experiments indicated that one of the compounds displayed better efficacy against Sphaerotheca fuliginea than commercial standards azoxystrobin and trifloxystrobin . Therefore, this compound could be a potential candidate for plant disease management .
Properties
IUPAC Name |
3,4-dichloro-1,2-thiazole-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2NOS/c5-3-2(1-8)9-7-4(3)6/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGARLICWYWEGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(C(=NS1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1161865-89-9 | |
Record name | 3,4-dichloro-1,2-thiazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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